

PIK-75's Mechanism of Action and Selectivity

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Compound Focus: **Pik-75**

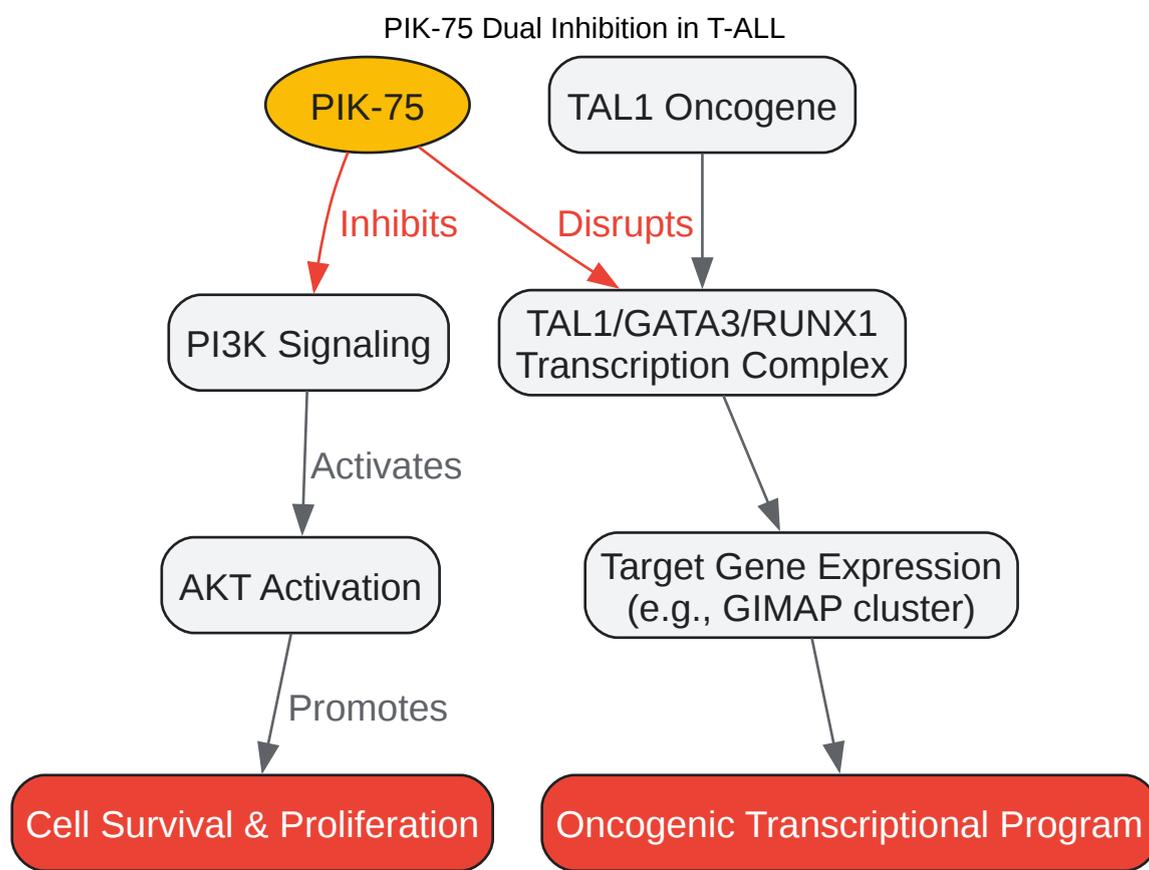
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PIK-75 is a small molecule inhibitor known to simultaneously target two key oncogenic machineries: the **PI3K-AKT signaling pathway** and **transcriptional activity driven by the oncogene TAL1** [1] [2]. This dual action is particularly effective in specific cancer subtypes.

The following diagram illustrates how **PIK-75** targets these dual oncogenic machineries in T-cell Acute Lymphoblastic Leukemia (T-ALL):



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The selectivity of **PIK-75** is linked to the genetic makeup of cancer cells. Research indicates that **T-ALL cells exhibiting both TAL1 overexpression and activation of the PI3K-AKT pathway are highly sensitive to PIK-75**. In contrast, T-ALL cells with activation of other pathways, like JAK-STAT, show resistance [2].

Quantitative Activity and Comparative Data

While a full NCI-60 profile is unavailable, experimental data from a focused T-ALL study provides insight into **PIK-75's** potency.

The experimental methodology for determining this data involved [2]:

- **Cell Viability Assay:** Cells were seeded in 96-well plates and treated with **PIK-75** over a range of concentrations. Viability was measured using a luminescence-based assay (Cell-Titer-Glo).

- **IC50 Calculation:** The half-maximal inhibitory concentration (IC50) values were determined from the dose-response curves using nonlinear regression analysis.
- **Apoptosis Assay:** Cells treated with **PIK-75** were stained with Annexin V and propidium iodide and analyzed by flow cytometry to quantify cell death.

The table below summarizes the experimental findings for **PIK-75**'s activity in specific T-ALL cell lines:

Cell Line / Model	TAL1 Status	PI3K-AKT Status	PIK-75 IC ₅₀ / Response	Experimental Context
Jurkat T-ALL cells	Positive	Activated	Very sensitive; growth inhibition & apoptosis [2]	In vitro cell line study
HPB-ALL	Information Missing	Information Missing	Sensitive [2]	In vitro cell line study
SUP-T1	Information Missing	Information Missing	Sensitive [2]	In vitro cell line study
T-ALL PDX Models	Positive	Activated	Sensitive [2]	Patient-derived xenograft in mice

For context, here is the activity data of **other PI3K and signaling inhibitors** screened in the full NCI-60 panel, as reported by the NCI [3]:

Compound	Primary Target	Mean GI ₅₀ (μM) across NCI-60
Bortezomib	Proteasome	0.00051
Temsirolimus	mTOR	0.038
Everolimus	mTOR	0.095
Sorafenib	Multi-kinase	1.9
Sunitinib	Multi-kinase	2.2
Dasatinib	BCR-ABL, SRC	0.33

Compound	Primary Target	Mean GI ₅₀ (μM) across NCI-60
Erlotinib	EGFR	5.5

Note: The NCI-60 data represents mean GI₅₀ (the concentration for 50% growth inhibition) across all 60 cell lines. Direct comparison with **PIK-75** data from a different study should be done with caution [3].

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References

1. Targeting dual oncogenic machineries driven by TAL1 and ... [haematologica.org]
2. Targeting dual oncogenic machineries driven by TAL1 and ... [pmc.ncbi.nlm.nih.gov]
3. Analysis of FDA-Approved Anti-Cancer Agents in the ... [pmc.ncbi.nlm.nih.gov]

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